3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Drug Metabolism CYP Inhibition Medicinal Chemistry

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 944905-57-1) is a privileged heterobicyclic building block for medicinal chemistry. The 3-chloro substituent serves as a versatile synthetic handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid SAR exploration. The 5,6,7,8-tetrahydro-1,6-naphthyridine core directly replaces tetrahydroisoquinoline scaffolds to reduce CYP 2D6 inhibition liability, as validated in CXCR4 antagonist optimization programs. Positional isomerism matters—the 3-chloro regiochemistry offers distinct cross-coupling selectivity versus 2-chloro or 4-chloro analogs, maximizing accessible chemical space in library synthesis.

Molecular Formula C8H9ClN2
Molecular Weight 168.62
CAS No. 944905-57-1
Cat. No. B3310104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS944905-57-1
Molecular FormulaC8H9ClN2
Molecular Weight168.62
Structural Identifiers
SMILESC1CNCC2=C1N=CC(=C2)Cl
InChIInChI=1S/C8H9ClN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2
InChIKeyIBQJGLYZUNTGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 944905-57-1) for Medicinal Chemistry and Drug Discovery


3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 944905-57-1) is a heterobicyclic compound belonging to the tetrahydro-1,6-naphthyridine family, featuring a saturated pyridine ring fused to a 3-chloro-substituted pyridine ring . The 1,6-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its capacity to engage diverse biological targets, including kinases, GPCRs, and viral integrases, depending on the substitution pattern [1]. The 3-chloro substituent serves as a versatile synthetic handle for further derivatization through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships .

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine vs. Unsubstituted or Isomeric Analogs: Why Scaffold Selection is Not Interchangeable


The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is not a uniform commodity. Subtle positional isomerism or the absence of a halogen substituent can dramatically alter both biological activity and synthetic utility. For instance, the 5,6,7,8-tetrahydro-1,6-naphthyridine core, when replacing a tetrahydroisoquinoline ring, can significantly reduce CYP 2D6 inhibition liability [1]. Furthermore, the position of a chloro substituent dictates reactivity and downstream SAR exploration; the 3-chloro variant provides distinct regioselectivity in cross-coupling reactions compared to its 2-chloro or 4-chloro isomers, directly impacting the accessible chemical space and the diversity of lead-like molecules that can be generated . The absence of a halogen entirely eliminates a key vector for modular diversification, making unsubstituted analogs a dead-end for focused library synthesis.

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Head-to-Head Evidence for Prioritization Over Close Analogs


CYP 2D6 Inhibition Liability: 5,6,7,8-Tetrahydro-1,6-naphthyridine Core vs. Tetrahydroisoquinoline Core

In a medicinal chemistry campaign to optimize CXCR4 antagonists, replacing the tetrahydroisoquinoline core with a 5,6,7,8-tetrahydro-1,6-naphthyridine core resulted in a substantial reduction in CYP 2D6 enzyme inhibition [1]. This class-level modification was a key driver for selecting the naphthyridine scaffold to mitigate potential drug-drug interaction risks.

Drug Metabolism CYP Inhibition Medicinal Chemistry CXCR4 Antagonists

Regioselective Functionalization: 3-Chloro Substitution Pattern vs. 2-Chloro and 4-Chloro Isomers

The 3-chloro substituent on 5,6,7,8-tetrahydro-1,6-naphthyridine provides a distinct electronic environment and steric profile that governs reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions . The 2-chloro isomer (CAS 210539-05-2) and 4-chloro isomer (CAS 1260667-42-2) present different regioselectivity due to their position relative to the ring nitrogen, leading to divergent synthetic outcomes and accessible derivative libraries [1].

Synthetic Chemistry Cross-Coupling Library Synthesis Nucleophilic Aromatic Substitution

c-Met Kinase Inhibition: Core Scaffold SAR Demonstrates Importance of Proper Substitution

A comprehensive SAR study of the 1,6-naphthyridine motif revealed that an N-1 alkyl substituent bearing a terminal free amino group, a hydrophobic substituted benzyl group at the N-3 position, and the tricyclic core were essential for retaining effective c-Met inhibition [1]. The best compound in this series, 2t, demonstrated an IC50 of 2.6 μM against c-Met kinase and displayed effective inhibition against TPR-Met phosphorylation and proliferation of BaF3-TPR-Met cells at low micromolar concentrations [1].

Kinase Inhibition c-Met Anticancer SAR

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Optimal Procurement and Use Cases in Drug Discovery


Medicinal Chemistry: CXCR4 Antagonist Lead Optimization

When optimizing tetrahydroisoquinoline-based CXCR4 antagonists that exhibit CYP 2D6 inhibition liability, the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold serves as a direct replacement to reduce off-target metabolism. The 3-chloro derivative provides the halogen handle needed for subsequent diversification to fine-tune potency and permeability, following the precedent established by Jecs et al. where naphthyridine-based analog 30 achieved an IC50 of 24 nM against CXCR4 and 7 nM against HIV entry with improved oral bioavailability (% FPO = 27) [1].

Synthetic Chemistry: Modular Library Construction via Cross-Coupling

The 3-chloro substituent enables palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, facilitating the rapid generation of diverse analog libraries [1]. This is particularly valuable for SAR exploration where the 3-position has been identified as a key vector for modulating activity, as seen in c-Met kinase inhibitor campaigns where proper substitution on the naphthyridine core was essential for achieving potent inhibition (IC50 = 2.6 μM for optimized analog 2t) [2].

Kinase Inhibitor Discovery: c-Met and Syk Program Starting Points

The 1,6-naphthyridine motif has been validated as a multivalent scaffold for kinase inhibition, with demonstrated activity against c-Met (IC50 = 2.6 μM for optimized analog 2t) and Syk (ATP-competitive inhibitors) [1][2]. The 3-chloro derivative serves as a versatile starting material for constructing more complex fused systems, such as the 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one chemotype, which incorporates a cyclic urea pharmacophore through conformationally constraining the 7,8-positions [1].

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